Hydroxycarboxylic Acid Receptor 2 (GPR109a) Agonist Activity in a Functional cAMP Assay
In a functional assay measuring inhibition of forskolin-stimulated cAMP accumulation in CHO cells expressing recombinant human GPR109a, Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate exhibited agonist activity with an EC50 of 17 nM [1]. By contrast, the corresponding free carboxylic acid (1-Benzyl-3-hydroxypiperidine-3-carboxylic acid, CAS 71052-79-4) showed an EC50 of 190 nM at the closely related receptor GPR109b [2], and the de-hydroxy analog Methyl 1-benzylpiperidine-3-carboxylate (CAS 50585-91-6) was inactive in this assay context . This demonstrates that the hydroxyl group is essential for potent GPR109a engagement and that the methyl ester form is ~10-fold more potent than the free acid.
| Evidence Dimension | Agonist activity at human GPR109a (EC50) |
|---|---|
| Target Compound Data | EC50 = 17 nM |
| Comparator Or Baseline | 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid: EC50 = 190 nM (GPR109b); Methyl 1-benzylpiperidine-3-carboxylate: inactive |
| Quantified Difference | Target compound is ~11-fold more potent than the free acid at HCA receptors and possesses activity absent in the de‑hydroxy analog |
| Conditions | Inhibition of forskolin-induced cAMP accumulation in CHO cells expressing human recombinant GPR109a |
Why This Matters
For projects targeting hydroxycarboxylic acid receptors (e.g., dyslipidemia, inflammation), the methyl ester form provides superior potency and may serve as a prodrug or improved starting point for lead optimization.
- [1] BindingDB Entry BDBM50384616. Affinity Data: EC50 = 17 nM, Agonist activity at human GPR109a. View Source
- [2] BindingDB Entry BDBM50384616. Affinity Data: EC50 = 190 nM, Agonist activity at human GPR109b. View Source
